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non-8-yne-2,4-dione
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Overview
Description
Non-8-yne-2,4-dione is a chemical compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a triple bond and two ketone groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of non-8-yne-2,4-dione typically involves the use of alkyne and diketone precursors. One common method is the nucleophilic addition of an acetylide anion to a diketone, followed by oxidation to form the desired product. The reaction conditions often require a strong base, such as potassium tert-butoxide, and an oxidizing agent like potassium permanganate .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields, making it more efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Non-8-yne-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The triple bond in this compound makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antiviral and Anticancer Activity
Recent studies have explored the potential of non-8-yne-2,4-dione derivatives in antiviral and anticancer applications. For instance, nucleoside analogues derived from this compound have shown promising antiviral activity. Research indicates that modifications of the d-ribofuranosyl residue can enhance the biological efficacy of these compounds against viral infections .
Case Study: Synthesis of Nucleoside Analogues
A study demonstrated the synthesis of nucleoside analogues bearing pyrimidine moieties using this compound as a precursor. The resulting compounds exhibited significant antiviral effects, highlighting the compound's utility in drug development .
Synthetic Organic Chemistry
Building Block for Complex Molecules
This compound serves as a crucial intermediate in the synthesis of various complex organic molecules. Its ability to undergo cycloaddition reactions allows chemists to construct intricate molecular architectures efficiently.
Table 1: Synthesis Pathways Using this compound
Reaction Type | Product | Yield (%) | Reference |
---|---|---|---|
[3 + 2 + 1] Cycloaddition | Clovan-2,9-dione | 43 | |
Alkylation | 3-(α,ω-Alkynyl) derivatives | 22–29 | |
Hydroformylation | Aldol product | 35 |
Materials Science
Development of New Materials
The unique structural features of this compound facilitate its use in developing new materials with specific properties. It can be incorporated into polymers and other materials to enhance their mechanical and thermal properties.
Case Study: Spirocyclic Compounds
This compound has been utilized as a building block for synthesizing spirocyclic compounds. These compounds are investigated for their potential applications in advanced materials and pharmaceuticals due to their unique three-dimensional structures.
Biological Applications
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit antimicrobial properties. The compound's ability to interact with biological targets makes it a candidate for developing new antimicrobial agents.
Table 2: Biological Activities of this compound Derivatives
Mechanism of Action
The mechanism of action of non-8-yne-2,4-dione involves its interaction with various molecular targets and pathways. The compound’s triple bond and diketone groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where it disrupts essential biological processes in target cells .
Comparison with Similar Compounds
Hex-3-yne-2,4-dione: Similar structure but with a shorter carbon chain.
Oct-4-yne-2,6-dione: Similar structure but with different positioning of the triple bond and ketone groups.
Uniqueness: Non-8-yne-2,4-dione is unique due to its specific positioning of the triple bond and diketone groups, which confer distinct reactivity and biological activities compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
Non-8-yne-2,4-dione, a compound belonging to the class of diones, has garnered attention in recent years for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer and antimicrobial properties.
Chemical Structure and Properties
This compound features a unique aliphatic chain with two ketone functionalities. The presence of these carbonyl groups is crucial for its biological activity, as they can participate in various chemical interactions, influencing the compound's reactivity and biological effects.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, in vitro assays showed that it can reduce the viability of cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer).
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | 12.5 | Induction of apoptosis |
HeLa | 15.0 | Cell cycle arrest at G2/M phase |
The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. It has been observed to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Studies indicate that it is particularly effective against Gram-positive bacteria.
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) | Effectiveness |
---|---|---|
Staphylococcus aureus | 8 | Strong inhibition |
Escherichia coli | 32 | Moderate inhibition |
Pseudomonas aeruginosa | 64 | Weak inhibition |
The minimum inhibitory concentration (MIC) values suggest that this compound is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections and other serious conditions.
Case Studies
- Study on Anticancer Properties : A recent study investigated the effect of this compound on A549 cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of 12.5 µM. The compound was found to induce apoptosis through the activation of caspase pathways.
- Evaluation of Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 8 µg/mL, highlighting its potential as a therapeutic agent against resistant strains.
Properties
CAS No. |
1195869-27-2 |
---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
non-8-yne-2,4-dione |
InChI |
InChI=1S/C9H12O2/c1-3-4-5-6-9(11)7-8(2)10/h1H,4-7H2,2H3 |
InChI Key |
UFEJOQRSUMSYCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)CCCC#C |
Purity |
95 |
Origin of Product |
United States |
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